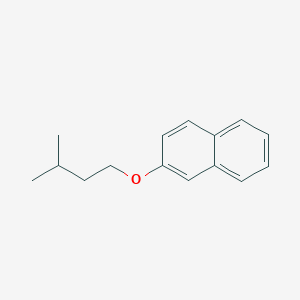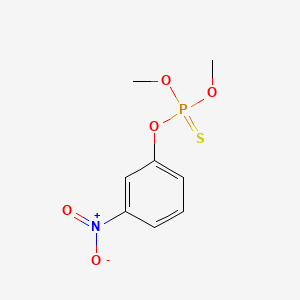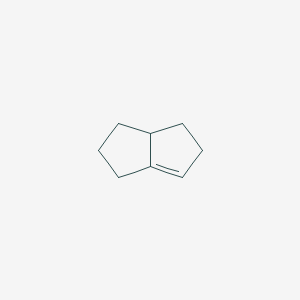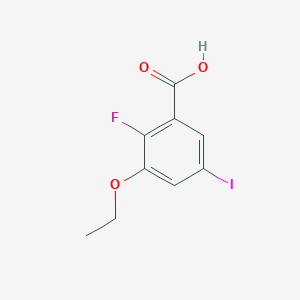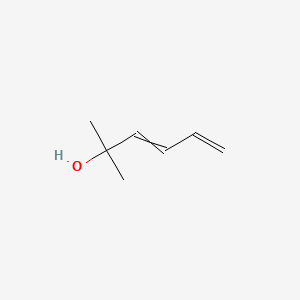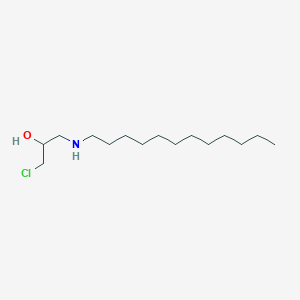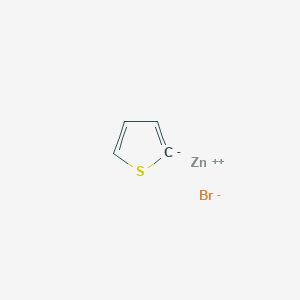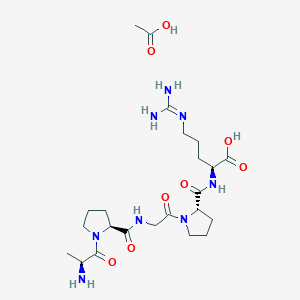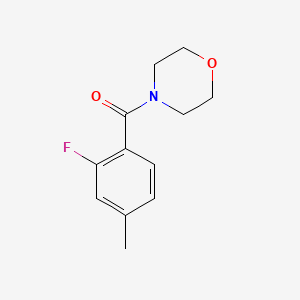
(2-Fluoro-4-methylphenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-4-methylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H14FNO2 It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a morpholino group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methylphenyl)(morpholino)methanone typically involves the reaction of 2-fluoro-4-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-4-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Fluoro-4-methylphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-4-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The fluorine atom and morpholino group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation. Additionally, it can modulate receptor activity by binding to specific sites and influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5-Fluoro-2-methylphenyl)(morpholino)methanone: Similar structure with the fluorine atom at a different position on the phenyl ring.
(2,3-Difluoro-4-methylphenyl)(morpholino)methanone: Contains an additional fluorine atom on the phenyl ring.
(4-Chlorophenyl)(morpholino)methanone: Substitution of the fluorine atom with a chlorine atom.
Uniqueness
(2-Fluoro-4-methylphenyl)(morpholino)methanone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the morpholino group also adds to its versatility in various applications .
Propiedades
Fórmula molecular |
C12H14FNO2 |
|---|---|
Peso molecular |
223.24 g/mol |
Nombre IUPAC |
(2-fluoro-4-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO2/c1-9-2-3-10(11(13)8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Clave InChI |
FSQWFKDVJWJDJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)N2CCOCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)

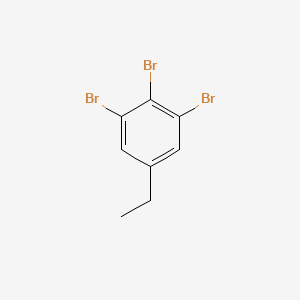
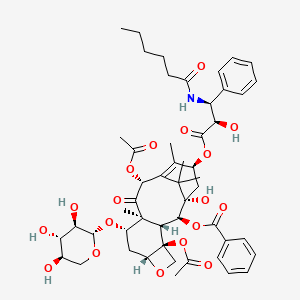
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
